1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Exit vector geometry Bioisostere validation X-ray crystallography

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2168250-91-5, C₁₁H₁₂O₂S, MW 208.28) is a conformationally constrained, saturated bicyclic carboxylic acid bearing a thiophen-2-yl substituent at the bridgehead position. It belongs to the 1,5-disubstituted bicyclo[2.1.1]hexane (BCH) family, a scaffold validated as a three-dimensional saturated bioisostere of ortho-substituted benzene rings.

Molecular Formula C11H12O2S
Molecular Weight 208.28 g/mol
Cat. No. B12309312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid
Molecular FormulaC11H12O2S
Molecular Weight208.28 g/mol
Structural Identifiers
SMILESC1CC2(CC1C2C(=O)O)C3=CC=CS3
InChIInChI=1S/C11H12O2S/c12-10(13)9-7-3-4-11(9,6-7)8-2-1-5-14-8/h1-2,5,7,9H,3-4,6H2,(H,12,13)
InChIKeyMHUIZKOIHOEEPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid: A Heteroaromatic Saturated Bioisostere Building Block for Medicinal Chemistry Procurement


1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid (CAS 2168250-91-5, C₁₁H₁₂O₂S, MW 208.28) is a conformationally constrained, saturated bicyclic carboxylic acid bearing a thiophen-2-yl substituent at the bridgehead position. It belongs to the 1,5-disubstituted bicyclo[2.1.1]hexane (BCH) family, a scaffold validated as a three-dimensional saturated bioisostere of ortho-substituted benzene rings [1]. The thiophene ring introduces heteroaromatic π-character and a sulfur atom capable of distinct intermolecular interactions (S–π, S–H, and chalcogen bonding), differentiating this compound from its all-carbon phenyl analogs while retaining the core geometric, physicochemical, and metabolic advantages of the BCH scaffold [1].

Why 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid Cannot Be Casually Replaced by Phenyl, Unsubstituted, or Alternative Saturated Bioisostere Analogs


Substitution at the bridgehead position of bicyclo[2.1.1]hexanes dictates exit-vector geometry, lipophilicity, solubility, and metabolic stability in a compound-specific manner [1]. The thiophen-2-yl group provides a distinct heteroaromatic electronic profile (sulfur lone-pair availability, altered π-density) that influences target binding, CYP450 metabolism, and physicochemical properties differently from phenyl, substituted-phenyl, or heteroaryl variants (e.g., furan, pyridine) [1]. Generic replacement with a phenyl-BCH analog (e.g., 1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid) forfeits thiophene-specific molecular recognition features; replacement with other saturated bioisosteres (bicyclo[1.1.1]pentane, cubane) alters exit-vector geometry and Fsp³ character [2]. The evidence below demonstrates that the BCH scaffold imparts consistent, quantifiable advantages over the parent aromatic system—advantages that are modulated by the specific heteroaryl substituent.

Quantitative Differentiation Evidence: 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid Versus Closest Analogs


Exit Vector Geometry Matches ortho-Substituted Benzene Within 0.1–0.2 Å: Structural Validation for Bioisosteric Replacement

X-ray crystallographic analysis of 1,2-disubstituted BCH derivatives (including phenyl, 4-fluorophenyl, and 4-chlorophenyl variants) shows that the critical N1–N2 inter-substituent distance (d) is 3.05–3.19 Å, differing from ortho-substituted benzene (3.04–3.10 Å) by only ~0.1 Å [1]. The scaffold-intrinsic C–C bond distance (r) is 1.56 Å versus 1.39–1.41 Å for benzene, a ~0.1–0.2 Å elongation [1]. The plane angles φ₁ and φ₂ (61–65° for BCH vs. 55–57° for ortho-benzene) are comparable, while the dihedral angle |θ| increases substantially from 7–8° (near-planar benzene) to 56–59° (three-dimensional BCH), introducing significant non-planar character [1]. The thiophenyl derivative shares the identical BCH core and thus preserves these exit-vector parameters.

Exit vector geometry Bioisostere validation X-ray crystallography

Calculated Lipophilicity (clogP) Reduced by 0.7–1.2 Units Relative to ortho-Benzene Parent: Favorable ADME Profile Shift

Replacement of the ortho-substituted benzene ring with the BCH scaffold consistently reduced calculated lipophilicity (clogP) across five structurally diverse drug/agrochemical pairs: conivaptan, lomitapide, boscalid, bixafen, and fluxapyroxad. The reduction ranged from 0.7 to 1.2 clogP units across all five cases [1]. The experimental logD (pH 7.4) was largely unaffected in four of five cases, with lomitapide showing a notable decrease from >4.5 to 3.9 [1]. This demonstrates that the saturated scaffold decreases predicted passive membrane permeability potential while maintaining comparable experimental distribution behavior—a profile associated with reduced promiscuity and improved drug-likeness.

Lipophilicity clogP ADME Drug-likeness

Kinetic Solubility Enhanced up to 6-fold in Phosphate-Buffered Saline (pH 7.4) Compared to ortho-Benzene Parent

Incorporation of the BCH core improved kinetic solubility in four out of five bioactive compound pairs tested. The boscalid→28 replacement increased solubility 3.2-fold (11 μM → 35 μM); the lomitapide→27 replacement increased solubility 6.0-fold (3 μM → 18 μM); the conivaptan→26 replacement increased solubility 2.8-fold (5 μM → 14 μM) [1]. Only the bixafen→29 pair showed a solubility decrease (30 μM → 4 μM). These data demonstrate a strong, albeit context-dependent, solubility-enhancing trend for the BCH scaffold, directly relevant to procurement of building blocks intended for oral bioavailability optimization.

Aqueous solubility Kinetic solubility Bioisostere Formulation

Metabolic Stability in Human Liver Microsomes: Context-Dependent Modulation with up to 2.6-fold Improvement (CLint) in Select Scaffolds

The BCH scaffold modulates metabolic stability in a compound-specific manner. For conivaptan, the BCH analog 26 showed improved stability: CLint decreased from 31 to 12 μL min⁻¹ mg⁻¹ (2.6-fold improvement) [1]. For boscalid, the BCH analog 28 showed a slight decrease in stability (CLint 26 → 29 μL min⁻¹ mg⁻¹). For lomitapide, bixafen, and fluxapyroxad, the BCH analogs (27, 29, 30) showed decreased metabolic stability as measured by t₁/₂ (2- to 3-fold reduction) [1]. This context-dependent behavior means that the BCH scaffold is not universally metabolically stabilizing, but enables tunable metabolic profiles—a valuable feature in lead optimization where both enhanced and reduced metabolic stability may be desired depending on the therapeutic application.

Metabolic stability Human liver microsomes CLint Half-life

Heteroaromatic Thiophene Substituent Enables Sulfur-Mediated Intermolecular Interactions Absent in Phenyl-BCH Analogs

The thiophen-2-yl substituent distinguishes this compound from its 1-phenylbicyclo[2.1.1]hexane-5-carboxylic acid analog (MW 202.25, CAS 2126163-33-3). Thiophene is isosteric with benzene but introduces a divalent sulfur atom capable of S–π interactions, S–H hydrogen bonding, and chalcogen bonding—interactions that can enhance target binding affinity and specificity in ways unavailable to phenyl-only analogs [1]. In the Denisenko et al. (2023) study, thiophene was successfully incorporated as a substituent on the BCH scaffold (compound 19a/19b), demonstrating synthetic feasibility [1]. The carboxylic acid handle at the 5-position enables direct amide coupling for library synthesis, making this a versatile building block for exploring thiophene-specific SAR.

Thiophene Sulfur interactions Heteroaromatic Molecular recognition

Patent-Free Saturated Bioisostere Scaffold with Validated Antifungal Activity: Freedom-to-Operate Advantage

The 1,2-disubstituted BCH scaffold is explicitly described as generating 'saturated patent-free analogs' of the commercial fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) [1]. All three saturated BCH analogs (28–30) exhibited high antifungal activity against Aspergillus niger in disk-diffusion assays, confirming that bioisosteric replacement with the BCH core retains biological efficacy while circumventing existing composition-of-matter patents [1]. Although the parent agrochemicals were more potent, the BCH analogs were clearly active relative to vehicle control, validating the bioisostere concept [1]. For the thiophenyl-substituted variant, this establishes a precedent: analogs derived from this building block may offer patentable or freedom-to-operate positions distinct from both the original aromatic drug and alternative saturated bioisostere scaffolds.

Patent-free Agrochemical Antifungal Freedom-to-operate

Optimal Procurement and Application Scenarios for 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic Acid


ortho-Substituted Benzene Bioisostere Replacement in Agrochemical Lead Optimization

Building blocks incorporating the BCH scaffold have been validated as ortho-benzene replacements in commercial fungicides (boscalid, bixafen, fluxapyroxad), retaining antifungal activity while generating patent-free analogs [1]. The thiophenyl variant is suitable for agrochemical discovery programs seeking to replace an ortho-substituted benzene ring bearing a thiophene or heteroaryl moiety with a conformationally constrained, solubility-enhanced saturated analog. The 3- to 6-fold solubility improvement observed for BCH analogs [1] is particularly valuable for agrochemical formulation.

Heteroaromatic Fragment-Based Drug Discovery and SAR Library Synthesis

The carboxylic acid handle at the 5-position enables direct amide coupling, allowing rapid generation of diverse amide libraries for fragment-based screening or SAR exploration. The thiophene ring provides a sulfur-mediated interaction vector distinct from phenyl analogs [1], enabling exploration of S–π, S–H, and chalcogen bonding interactions with biological targets—interactions inaccessible to the phenyl-BCH analog.

Lead Series ADME Optimization (Solubility and Lipophilicity Tuning)

For lead compounds suffering from poor aqueous solubility or excessive lipophilicity, replacement of the ortho-substituted aromatic ring with this BCH building block is expected to reduce clogP by 0.7–1.2 units and increase kinetic solubility 3- to 6-fold [1]. The context-dependent metabolic stability modulation allows fine-tuning of clearance profiles, making this scaffold appropriate for both rapid-clearance and long-half-life lead optimization campaigns [1].

Patent Circumvention and New Chemical Entity Generation

When a competitor's lead series contains an ortho-substituted benzene or thiophene-phenyl core under active patent protection, this building block offers a direct bioisosteric replacement strategy that preserves exit-vector geometry (Δd ≈ +0.1 Å) while generating a patent-free, saturated scaffold [1]. The validated biological activity of BCH analogs against fungal targets provides proof-of-concept for this approach in agrochemical and pharmaceutical patent strategy.

Quote Request

Request a Quote for 1-(Thiophen-2-yl)bicyclo[2.1.1]hexane-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.